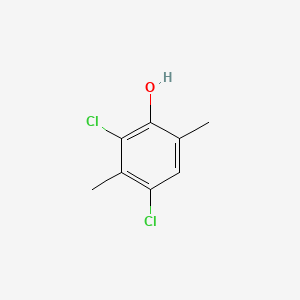
2,4-Dichloro-3,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-3,6-dimethylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3,6-dimethylphenol can be synthesized through the chlorination of 3,6-dimethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 4-chloro-3,5-dimethylphenol with N-chloroacetamide in glacial acetic acid with concentrated hydrochloric acid (HCl) . This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.
Major Products:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-3,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial inhibition and disinfection.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized as a preservative in various products, including personal care items and industrial fluids.
Mecanismo De Acción
The antimicrobial action of 2,4-Dichloro-3,6-dimethylphenol is primarily due to its ability to disrupt the cell wall of microorganisms. The phenolic nature of the compound allows it to penetrate the cell membrane, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against Gram-positive bacteria .
Comparación Con Compuestos Similares
- 2,4-Dichlorophenol
- 3,5-Dichloro-2,4-dimethylphenol
- 4-Chloro-3,5-dimethylphenol
Comparison: 2,4-Dichloro-3,6-dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct antimicrobial properties. Compared to similar compounds, it has a more intense smell and is less soluble in water, which can influence its application in various formulations .
Propiedades
Número CAS |
2057-64-9 |
|---|---|
Fórmula molecular |
C8H8Cl2O |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2,4-dichloro-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
Clave InChI |
WEJXBXDLLWHUNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1O)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


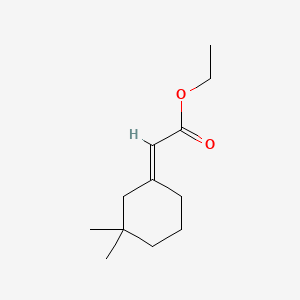
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
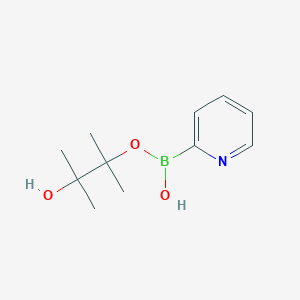
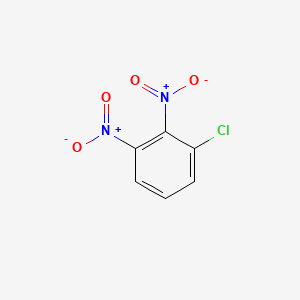
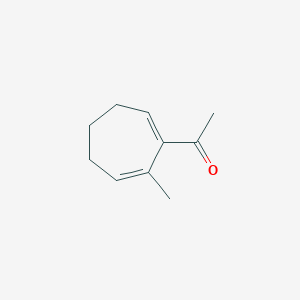

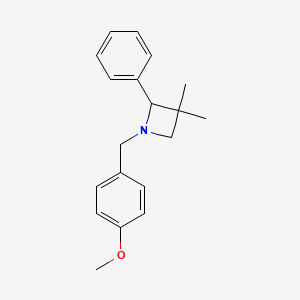

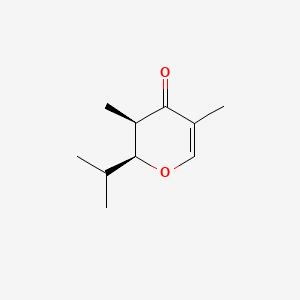
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)


